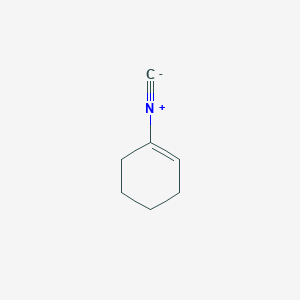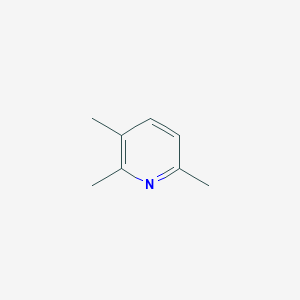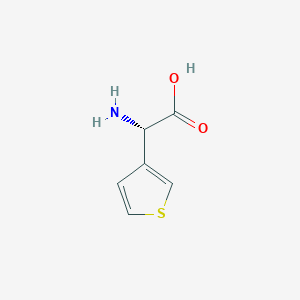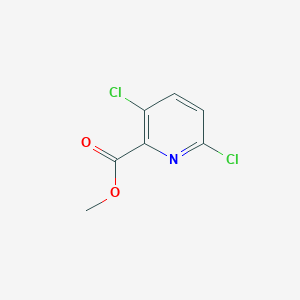
Antimony(III) telluride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Antimony(III) telluride (Sb2Te3) can be synthesized through various methods, including solid-state synthesis, hydrothermal treatment, and electrodeposition. Solid-state reactions have been used to create layered structures of antimony(V) tellurites and antimony telluride compounds with significant thermoelectric and optoelectronic applications (Balraj & Vidyasagar, 2000); (Zybała et al., 2017). Hydrothermal synthesis has been employed to produce impurity-free antimony telluride hexagonal nanoplates, demonstrating promising thermoelectric properties (Shi et al., 2008). Additionally, electrodeposition has been utilized to fabricate high-quality bismuth antimony telluride films for enhanced thermoelectric performance (Kuleshova et al., 2010).
Molecular Structure Analysis
This compound's structure is closely packed in an ABCABC type, contributing to its intrinsic semiconductor nature and exceptional electrical properties. Its layered structure, characterized by anisotropy, significantly influences its thermoelectric performance. Studies have focused on the synthesis, crystal structure, and characterization of antimony telluride and related compounds, highlighting their complex structures and promising applications (Robert et al., 2023).
Chemical Reactions and Properties
This compound's chemical behavior is explored through its reactions with other elements and compounds, demonstrating the potential for enhanced thermoelectric properties through doping and nanostructuring. For instance, sulfur doping has been shown to suppress antisite defect formation in antimony telluride, leading to a significant enhancement in its thermoelectric figure of merit (Mehta et al., 2012).
Physical Properties Analysis
The physical properties of this compound, including its thermoelectric behavior, have been extensively studied. Nanostructuring and doping are key strategies for reducing thermal conductivity and improving the thermoelectric figure of merit. High-performance thermoelectric materials have been developed through these methods, showcasing the material's potential for energy conversion applications (Poudel et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound are crucial for its application in various fields. Research has focused on its electrodeposition, the formation of alloys, and the interaction with other chemical species to tailor its properties for specific applications. The control over the stoichiometry and morphology of antimony telluride films through chemical synthesis methods has been demonstrated to significantly impact its functionality (Nguyen et al., 2013).
Scientific Research Applications
Thermoelectric Applications :
- Sb2Te3 is extensively used in low-temperature thermoelectric materials due to its excellent electrical properties and nonlinear optical properties, including saturable absorption. Studies have explored nanostructurization, elemental doping, and synthesis in various forms to improve its thermoelectric properties (Zybała et al., 2017).
- Another study detailed the optimization of thermal co-evaporation for Sb2Te3 thin films on plastic substrates, aiming for optimal thermoelectric performance (Gonçalves et al., 2011).
- The solvothermal synthesis of Sb2Te3 hexagonal nanoplates under various conditions for thermoelectric applications was also explored, with findings suggesting that controlled synthesis is feasible (Im et al., 2019).
Optoelectronic Applications :
- Sb2Te3 has been used in optical devices like nonlinear modulators and saturable absorbers for ultrafast lasers. Research has also focused on the synthesis and structural characterization of Sb2Te3 for optical uses (Zybała et al., 2017).
Solar Cell Applications :
- Studies have investigated Sb2Te3 thin films as a buffer layer for solar cell applications, focusing on how it acts as a diffusion barrier and improves ohmic contact due to top doping on CdTe surface (Sonawane & Chaure, 2013).
Nanostructure Studies and Applications :
- Research on the enhancement of thermoelectric properties through nanostructuring, such as the suppression of antisite defects via sulfur doping, has been conducted. This approach led to an increased thermoelectric figure of merit in bulk nanocrystalline antimony telluride (Mehta et al., 2012).
- Another study focused on the synthesis and transport properties of Sb2Te3 nanoplates, demonstrating a method to regulate their size and thickness, which could have significant application value in thermoelectrics and nanoelectronics (Zhou et al., 2014).
Mechanism of Action
Target of Action
Antimony(III) telluride (Sb2Te3) is a three-dimensional topological insulator . It primarily targets the formation of thermoelectric materials, where it forms p-type semiconducting films .
Mode of Action
This compound interacts with its targets by forming a layered structure. These layers consist of two atomic sheets of antimony and three atomic sheets of tellurium, held together by weak van der Waals forces . This compound can be transformed into both n-type and p-type semiconductors when doped with an appropriate dopant .
Biochemical Pathways
It’s known that doping sb2te3 with iron introduces multiple fermi pockets, resulting in reduced carrier density and mobility .
Pharmacokinetics
It’s known that due to its layered structure and weak inter-layer forces, bulk antimony telluride may be mechanically exfoliated to isolate single sheets .
Result of Action
The primary result of this compound’s action is the formation of thermoelectric materials . It also forms the pseudobinary intermetallic system germanium-antimony-telluride with germanium telluride .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound’s properties exhibit thickness-dependence . .
Safety and Hazards
properties
InChI |
InChI=1S/2Sb.3Te |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDQXJZWVBPDSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb]=[Te].[Sb]=[Te].[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sb2Te3 |
Source


|
| Record name | antimony(III) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Antimony(III)_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the promising applications of Antimony (III) telluride in laser technology?
A1: Antimony (III) telluride exhibits nonlinear optical properties, making it suitable as a saturable absorber in Q-switched Erbium-doped fiber lasers (EDFLs). Research has shown that incorporating Sb2Te3-PVA thin films into EDFL cavities enables the generation of stable and self-starting Q-switched pulses at a center wavelength of 1560 nm. [, ] These lasers demonstrate desirable characteristics such as short pulse widths, high repetition rates, and high signal-to-noise ratios, making them suitable for applications in optical communication, sensing, and material processing. [, ]
Q2: How does the incorporation of Antimony (III) telluride affect the thermoelectric properties of materials?
A2: Antimony (III) telluride is a known thermoelectric material. Studies have explored the incorporation of Platinum (Pt) nanocrystals into Sb2Te3 thin films to form nanocomposites with enhanced thermoelectric properties. [] The introduction of Pt nanocrystals facilitates carrier energy filtering by scattering low-energy holes, leading to an increase in thermopower. [] Although the presence of Pt nanocrystals increases carrier concentration, it partially offsets the reduction in electrical conductivity caused by decreased mobility. [] This approach demonstrates a promising strategy for improving the thermoelectric performance of Sb2Te3-based materials for applications in waste heat recovery and solid-state cooling.
Q3: How is Antimony (III) telluride utilized in thin-film cooling devices?
A3: Antimony (III) telluride plays a crucial role in multilayer thin-film cooling devices. Research has demonstrated the fabrication of in-plane solid-state thermoelectric cooling devices using multilayered Bi2Te3/Sb2Te3 thin films. [] These devices leverage the Peltier effect, where electricity is used to pump heat from the cold end to the hot end. [] The fabrication process involves depositing alternating layers of Bi2Te3 and Sb2Te3 using e-beam evaporation, creating a periodic structure that enhances thermoelectric properties. [] These devices hold promise for applications requiring highly efficient micro-cooling, such as thermal management in electronic devices and integrated circuits.
Q4: What is the structural characterization of Antimony (III) telluride?
A4: Antimony (III) telluride is a chemical compound with the formula Sb2Te3. It possesses a rhombohedral crystal structure and belongs to the space group R3̅m. Its molecular weight is 626.32 g/mol. While specific spectroscopic data wasn't provided in the research excerpts, common characterization techniques for Sb2Te3 include X-ray diffraction (XRD) for crystal structure analysis, scanning electron microscopy (SEM) for surface morphology, and energy-dispersive X-ray spectroscopy (EDX) for elemental composition analysis.
Q5: How does Antimony (III) telluride compare to other chalcogenides in Atomic Layer Deposition (ALD) processes?
A5: Antimony (III) telluride, similar to other layered chalcogenides, presents challenges in ALD due to the van der Waals bonding between layers. [] Research indicates that achieving a continuous Sb2Te3 layer via ALD is highly dependent on the starting surface and requires a significant number of deposition cycles. [] For instance, deposition on the van der Waals surface of materials like MoS2 proves difficult. [] This highlights the need for further research to optimize ALD processes for Sb2Te3 and similar materials to achieve controlled and uniform thin film growth.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


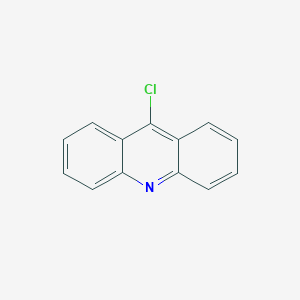
![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)


